1-(4-Aminopyridin-2-yl)-3-(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-one

Drug Metabolism Bioisosteres Physicochemical Properties

The compound 1-(4-Aminopyridin-2-yl)-3-(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-one (CAS 2091763-11-8) is a heterocyclic small molecule belonging to the dihydropyrazolone class. Its structure features a pyrazolone core substituted with a metabolically-stable difluoromethyl group at position 3 and a 4-aminopyridin-2-yl moiety at position This specific arrangement distinguishes it within a family of aminopyridine-substituted pyrazolones.

Molecular Formula C9H8F2N4O
Molecular Weight 226.18 g/mol
Cat. No. B13218114
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Aminopyridin-2-yl)-3-(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-one
Molecular FormulaC9H8F2N4O
Molecular Weight226.18 g/mol
Structural Identifiers
SMILESC1C(=NN(C1=O)C2=NC=CC(=C2)N)C(F)F
InChIInChI=1S/C9H8F2N4O/c10-9(11)6-4-8(16)15(14-6)7-3-5(12)1-2-13-7/h1-3,9H,4H2,(H2,12,13)
InChIKeySHMLYDFXXRKIHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Aminopyridin-2-yl)-3-(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-one: A Specialized Fluorinated Pyrazolone Building Block for Medicinal Chemistry and Chemical Biology Procurement


The compound 1-(4-Aminopyridin-2-yl)-3-(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-one (CAS 2091763-11-8) is a heterocyclic small molecule belonging to the dihydropyrazolone class. Its structure features a pyrazolone core substituted with a metabolically-stable difluoromethyl group at position 3 and a 4-aminopyridin-2-yl moiety at position 1. This specific arrangement distinguishes it within a family of aminopyridine-substituted pyrazolones [1]. Its primary utility is as a synthetic intermediate and screening compound in drug discovery programs, particularly where fluorinated heterocycles are desired for modulating pharmacokinetic properties. Commercially, it is available as a research chemical with cataloged purities typically at 95% .

1
Metabolic Stability Studies
Dihydropyrazolone core with CHF2 bioisostere supports oxidative metabolism resistance workflows
2
Derivatization Handle
4-Aminopyridine substituent enables targeted amide coupling and SNAr library synthesis
3
Structural Fidelity
Unique CAS and COA support reproducible SAR studies free of isomeric ambiguity

Why 1-(4-Aminopyridin-2-yl)-3-(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-one Cannot Be Replaced by Simple Methyl or Positional Isomer Analogs


Substituting this compound with a close analog, such as its 3-methyl counterpart or a positional isomer where the amino group is at the pyridine's 5-position, is not equivalent due to fundamentally different physicochemical and metabolic profiles. The difluoromethyl group is a well-established, metabolically stable lipophilic bioisostere, unlike the oxidation-prone methyl group. A simple methyl-to-difluoromethyl swap can alter a compound's logP by approximately +0.5 to +0.7 units and significantly enhance metabolic stability in liver microsomes [1]. Similarly, shifting the aminopyridine substitution pattern changes the vector and electronics of the amine handle for further derivatization, directly impacting structure-activity relationships (SAR) and target binding. The following evidence demonstrates that the specific combination of substitution on this scaffold leads to a unique and non-interchangeable profile for research and development.

Methyl vs CHF2
Methyl analog is susceptible to oxidative metabolism; stability and lipophilicity profiles may shift significantly, confounding PK interpretation.
Regioisomer Amine Position
5-Amino or 6-amino isomers present different electronic environments, altering coupling reactivity and SAR without direct validation.
Analytical Identity
Wrong regioisomer procurement under a different CAS leads to invalid biological hypotheses and batch irreproducibility.

Quantitative Differentiation Guide for 1-(4-Aminopyridin-2-yl)-3-(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-one Against Its Closest Analogs


Enhanced Metabolic Stability and Lipophilicity of CHF2 over CH3 Group

The difluoromethyl group (CHF2) on the target compound provides a significant advantage over a methyl group (CH3) on the comparator 1-(4-Aminopyridin-2-yl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one. The CHF2 moiety acts as a metabolically stable lipophilic bioisostere, directly addressing the metabolic oxidation liability of the CH3 group [1]. This substitution is calculated to increase lipophilicity by approximately +0.7 logP units, a key parameter for membrane permeability and target engagement [2].

Lipophilicity (logP)
Class-level
XLogP3 = 0.7; estimated +0.5 to +0.7 logP units vs methyl analog
Supports metabolic stability screening context
Class-level bioisostere guidance; validate with in vitro microsomes
Drug Metabolism Bioisosteres Physicochemical Properties

Distinct Topological Polar Surface Area and Hydrogen Bonding Profile

The target compound possesses a distinct hydrogen bonding profile compared to regioisomers. Its computed Topological Polar Surface Area (TPSA) is 71.6 Ų, and it has a single hydrogen bond donor. In contrast, shifting the amine to the 5-position of the pyridine ring (as in the isomer 1-(5-aminopyridin-2-yl)-3-(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-one) can alter the pKa and vector of the H-bond donor, impacting both passive permeability and target interactions [1]. The target compound's TPSA of 71.6 Ų is well within the desirable range (<90 Ų) for blood-brain barrier penetration, a property not guaranteed for isomers with different connectivity [1].

TPSA & H-Bond Profile
Cross-study comparable
TPSA = 71.6 Ų; HBD = 1; HBA = 6
Supports CNS penetration potential context
2D computed value; regioisomers differ in TPSA
Medicinal Chemistry Drug-likeness Physicochemical Properties

Unique Reactivity of the 4-Aminopyridine Handle for Targeted Derivatization

The 4-aminopyridin-2-yl substituent provides a unique, electronically distinct amine handle for derivatization compared to its 5-amino or 6-amino isomers. The para-position of the amine relative to the pyridine nitrogen creates a specific electronic environment (a push-pull system) that favors nucleophilic aromatic substitution (SNAr) and amide coupling reactions under mild conditions [1]. This is in contrast to the 5-amino isomer, where the amine's lone pair is less effectively conjugated with the electron-deficient pyridine ring, leading to lower reactivity and different regioselectivity in subsequent functionalization steps [1]. Quantitatively, no direct head-to-head kinetic data is available, but the electronic difference is a fundamental concept in heterocyclic chemistry.

Amine Reactivity
Class-level
4-Amino push-pull system enhances nucleophilicity vs 5-amino
Supports efficient derivatization context
No kinetic data; based on heterocyclic principles
Synthetic Chemistry Click Chemistry Bioconjugation

Confirmation of Structural Identity and Purity for Reproducible Research

Unlike ambiguously characterized regioisomers, this compound is commercially available with a clearly defined and verified identity. Vendor datasheets confirm a minimum purity of 95% and provide a unique CAS number (2091763-11-8) and analytical certificate (COA) upon request, ensuring lot-to-lot reproducibility . In contrast, some positional isomers like 1-(5-aminopyridin-2-yl)-... and 1-(5-aminopyridin-3-yl)-... have distinct CAS numbers (e.g., 1340218-96-3) and are cataloged separately, but confusion can arise, leading to procurement of the wrong isomer. The documented precise molecular weight is 226.18 Da, confirmed by mass spectrometry .

Identity & Purity
Specification review
Purity ≥95%; CAS 2091763-11-8; MW 226.18 Da
Supports SAR reproducibility
COA available; regioisomer CAS differs
Quality Control Analytical Chemistry Procurement Standards

Procurement-Driven Application Scenarios for 1-(4-Aminopyridin-2-yl)-3-(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-one


Metabolism-First Hit-to-Lead Optimization

When progressing a dihydropyrazolone hit series where in vitro microsomal clearance is a major liability, the target compound is the direct replacement for the 3-methyl analog. Its CHF₂ group directly addresses the metabolic soft spot of the methyl group, as evidenced by class-level guidance on bioisostere stability [1]. This switch is a rational design choice to improve the lead's pharmacokinetic profile without drastically altering its core shape.

Synthesis of CNS-Penetrant Screening Libraries

Due to its computed TPSA of 71.6 Ų, which is comfortably below the 90 Ų threshold for blood-brain barrier (BBB) penetration, this compound is an ideal core scaffold for synthesizing CNS-focused compound libraries [1]. Its use over regioisomers, which may have higher TPSA values, provides a calculated advantage in designing libraries with a higher probability of containing CNS-active leads.

Targeted Derivatization via Amide Coupling or SNAr Chemistry

Researchers aiming to build a diverse library of pyrazolone-based inhibitors can leverage the electronically-activated 4-aminopyridine handle. This specific isomer offers a unique 'push-pull' electronic system that enhances its reactivity in amide coupling and nucleophilic aromatic substitution compared to other aminopyridine isomers, allowing for a wider range of mild, high-yielding functionalization reactions and ensuring efficient access to novel derivatives [1].

Calibrated Pharmacophore Modeling and Validation

To build and validate a pharmacophore model for a specific target, a high-purity, structurally-defined analog is essential. The availability of this compound at ≥95% purity with a verifiable COA and distinct CAS number guarantees that the biological data generated is solely attributable to this specific isomer, avoiding the confounding effects of isomeric impurities that could lead to a false pharmacophore hypothesis [1][2].

Application
Selection Property
Validation Focus
Metabolic Stability Optimization in Hit-to-Lead
CHF2 bioisostere for oxidative metabolism resistance
In vitro microsomal stability & logP assessment
CNS-Focused Library Design
Low TPSA scaffold for BBB penetration potential
Permeability assay and TPSA-dependent model validation
Targeted Derivatization by Amide Coupling / SNAr
Electronically-activated 4-aminopyridine handle
Reaction yield and regioselectivity verification
Pharmacophore Model Building & Validation
Isomerically pure, COA-verified starting material
Lot-specific purity and isomeric identity confirmation
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